An In-Depth Technical Guide to 2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one: A Key Pharmaceutical Intermediate
An In-Depth Technical Guide to 2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one: A Key Pharmaceutical Intermediate
Abstract: This technical guide provides a comprehensive overview of 2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one, a pivotal heterocyclic building block in modern medicinal chemistry. We will delve into its chemical identity, including its definitive CAS Number, physicochemical properties, and spectroscopic profile. The core of this document focuses on a detailed examination of its synthesis, elucidating the underlying chemical principles and providing a robust experimental protocol. Furthermore, we will explore its critical application as a key intermediate in the synthesis of antithrombotic agents, most notably Prasugrel. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering field-proven insights and authoritative references to support further investigation and application.
Chemical Identity and Core Properties
2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one is a fused bicyclic heteroaromatic compound. The thieno[3,2-c]pyridine core is a recognized pharmacophore, lending itself to a variety of therapeutic applications due to its unique structural and electronic properties[1][2]. The introduction of a bromine atom at the 2-position of the thiophene ring provides a versatile chemical handle for further functionalization through cross-coupling reactions, while the lactam moiety within the partially saturated pyridine ring offers sites for substitution critical to building target molecules.
Its definitive Chemical Abstracts Service (CAS) number is 1078150-17-0 [3][4][5][6][7][8].
Table 1: Physicochemical and Spectroscopic Properties
| Property | Value | Source |
| CAS Number | 1078150-17-0 | [3][4][7] |
| Molecular Formula | C₇H₆BrNOS | [3][5][7] |
| Molecular Weight | 232.10 g/mol | [3][7] |
| IUPAC Name | 2-bromo-6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one | [7] |
| Appearance | Light yellow powder | [3] |
| Synonyms | 2-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridin-4-one | [5][7] |
Synthesis and Mechanistic Insights
The synthesis of 2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one is a multi-step process that leverages fundamental principles of heterocyclic chemistry. While various proprietary methods exist, a common and logical pathway begins with the commercially available 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, often as its hydrochloride salt[9][10].
The strategic rationale involves three key transformations:
-
Protection of the Secondary Amine: The secondary amine in the pyridine ring is nucleophilic and would interfere with the subsequent electrophilic bromination of the electron-rich thiophene ring. Therefore, it must be protected. A common choice is the tert-butyloxycarbonyl (Boc) group, which is stable under the bromination conditions but can be removed without affecting the rest of the molecule.
-
Electrophilic Bromination: The thiophene ring is highly activated towards electrophilic aromatic substitution, preferentially at the C2 position. A mild brominating agent like N-Bromosuccinimide (NBS) is often employed to achieve selective mono-bromination.
-
Oxidation to the Lactam: The final step involves the oxidation of the carbon adjacent to the nitrogen atom (the α-carbon) to form the desired lactam (amide) functionality. This transformation is crucial for creating the final pyridinone structure.
Caption: High-level workflow for the synthesis of the target compound.
Experimental Protocol: A Representative Synthesis
Disclaimer: This protocol is a representative synthesis based on established chemical principles and related literature[9][11]. It must be adapted and optimized under controlled laboratory conditions by qualified personnel.
Step 1: N-protection of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine
-
Suspend 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add a base, for example, triethylamine (2.2 eq), to neutralize the hydrochloride salt and deprotonate the amine.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Work up the reaction by washing with water and brine, drying the organic layer over sodium sulfate, and concentrating under reduced pressure to yield the N-Boc protected intermediate.
Step 2: Bromination of the Thiophene Ring
-
Dissolve the N-Boc protected intermediate (1.0 eq) in a solvent like tetrahydrofuran (THF) or acetonitrile.
-
Cool the solution to 0°C.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, keeping the temperature below 5°C. The use of NBS is a standard, effective method for such brominations[12].
-
Stir the reaction at 0°C for 2-4 hours, monitoring for completion by TLC.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate to yield the crude 2-bromo-N-Boc intermediate.
Step 3: Oxidation and Deprotection to form the Lactam
-
Dissolve the crude 2-bromo-N-Boc intermediate in a suitable solvent mixture. Patent literature suggests that oxidation of the thienopyridine core can be achieved using metal salt catalysis under an oxygen atmosphere[13].
-
Introduce the catalytic system and pressurize the reaction vessel with oxygen.
-
Stir at room temperature or with gentle heating until the oxidation is complete.
-
Following oxidation, the Boc protecting group is removed under acidic conditions (e.g., by bubbling HCl gas through the solution or using trifluoroacetic acid)[9].
-
The reaction mixture is then neutralized and the product is extracted.
-
Purify the final product, 2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one, by recrystallization or column chromatography to obtain a light yellow solid[3].
Application in Drug Development: The Prasugrel Pathway
The primary and most significant application of this compound is its role as a key intermediate in the multi-step synthesis of Prasugrel[14][15]. Prasugrel is a potent antiplatelet agent used to prevent blood clots in patients with acute coronary syndrome undergoing percutaneous coronary intervention[14].
The synthesis of Prasugrel from 2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one involves several key steps, which highlights the strategic importance of our title compound. The bromo-lactam core provides the necessary framework and reactive sites for building the final, complex drug molecule. The lactam nitrogen is alkylated, and the bromine atom is typically displaced or transformed in subsequent steps, although many modern syntheses of Prasugrel and related compounds start from different thienopyridine precursors[9][12][13]. The thieno[3,2-c]pyridine scaffold is central to the drug's ability to act as a P2Y12 receptor antagonist.
Caption: Conceptual pathway from the key intermediate to the Prasugrel API.
Safety, Handling, and Storage
As a laboratory chemical, 2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one requires careful handling.
-
Hazards Identification: It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[7][16].
-
Handling Precautions: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid formation of dust and aerosols[17].
-
First Aid: In case of contact, wash skin thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention[17].
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.
Conclusion
2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one (CAS: 1078150-17-0) is more than just a chemical compound; it is an enabling tool for medicinal chemists. Its well-defined structure, coupled with the strategic placement of reactive functional groups, makes it an invaluable intermediate in the synthesis of complex therapeutic agents like Prasugrel. Understanding its synthesis, properties, and handling is essential for any researcher or organization involved in the development of thienopyridine-based pharmaceuticals. This guide has provided a technically grounded and practical overview to serve as a foundational resource for such endeavors.
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PubMed. Discovery of 2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-f][3][14]oxazepin-8(5H)-one (PF-514273), a novel, bicyclic lactam-based cannabinoid-1 receptor antagonist for the treatment of obesity. [Link]
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